Cyanomethylenetrimethylphosphorane
Overview
Description
Cyanomethylenetrimethylphosphorane is a chemical compound known for its utility in organic synthesis, particularly in the Mitsunobu reaction. This compound is a type of ylide, which is a neutral molecule with positive and negative charges on adjacent atoms. It is recognized for its ability to facilitate the alkylation of various nucleophiles with alcohols, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethylenetrimethylphosphorane can be synthesized in a two-step process starting from chloroacetonitrile. The first step involves the reaction of chloroacetonitrile with trimethylphosphine in tetrahydrofuran at temperatures below 40°C, yielding phosphonium salts. These salts are then treated with a base to generate the desired ylide .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows the laboratory preparation route. The compound is commercially available as a solution in tetrahydrofuran, indicating that it is produced on a scale sufficient to meet research and industrial needs .
Chemical Reactions Analysis
Types of Reactions: Cyanomethylenetrimethylphosphorane primarily undergoes substitution reactions, particularly in the context of the Mitsunobu reaction. It facilitates the conversion of alcohols to various functional groups by reacting with nucleophiles.
Common Reagents and Conditions: The Mitsunobu reaction involving this compound typically uses diethyl azodicarboxylate and triphenylphosphine as reagents. The reaction is carried out under mild conditions, often at room temperature, and produces acetonitrile and phosphine oxide as by-products .
Major Products: The major products of reactions involving this compound are alkylated nucleophiles. For example, when reacting with alcohols, the product is an ether or ester, depending on the nucleophile used .
Scientific Research Applications
Cyanomethylenetrimethylphosphorane is widely used in organic synthesis due to its role in the Mitsunobu reaction. This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds, making it valuable in the synthesis of complex molecules, including pharmaceuticals and natural products .
Its ability to facilitate the formation of diverse chemical bonds makes it a useful tool for creating novel compounds with potential therapeutic benefits .
Mechanism of Action
The mechanism of action of cyanomethylenetrimethylphosphorane in the Mitsunobu reaction involves the formation of a betaine intermediate. This intermediate is generated by the reaction of the ylide with the alcohol and the azodicarboxylate reagent. The betaine intermediate then undergoes a nucleophilic attack by the nucleophile, resulting in the formation of the desired product and the by-products acetonitrile and phosphine oxide .
Comparison with Similar Compounds
- Cyanomethylenetributylphosphorane
- Diethyl azodicarboxylate
- Triphenylphosphine
Comparison: Cyanomethylenetrimethylphosphorane is unique in its ability to facilitate Mitsunobu reactions with nucleophiles that have higher pKa values compared to the traditional diethyl azodicarboxylate and triphenylphosphine system. This makes it particularly useful for reactions involving less acidic nucleophiles .
Properties
IUPAC Name |
2-(trimethyl-λ5-phosphanylidene)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NP/c1-7(2,3)5-4-6/h5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJIEHJCVSAKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=CC#N)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454879 | |
Record name | CYANOMETHYLENETRIMETHYLPHOSPHORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176325-83-0 | |
Record name | CYANOMETHYLENETRIMETHYLPHOSPHORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176325-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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